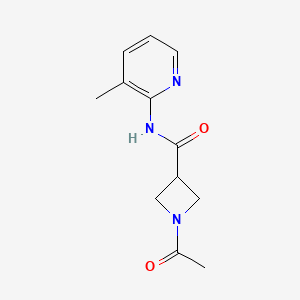

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide

Description

1-Acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide (CAS: 1421444-86-1 ) is a small-molecule compound featuring a 4-membered azetidine ring substituted at position 1 with an acetyl group and at position 3 with a carboxamide linked to a 3-methylpyridin-2-yl moiety.

Propriétés

IUPAC Name |

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-4-3-5-13-11(8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDLMPMVTULYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through a [2+2] cycloaddition reaction involving an aziridine and an appropriate alkene. This step is often catalyzed by a metal catalyst under controlled temperature and pressure conditions.

Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the azetidine intermediate.

Acetylation and Carboxamide Formation: The final steps involve acetylation of the nitrogen atom and formation of the carboxamide group through standard organic synthesis techniques, such as acylation and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide has demonstrated multiple applications across various research domains:

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its interaction with the Signal Transducer and Activator of Transcription 3 (STAT3) . By inhibiting STAT3, it can disrupt crucial signaling pathways involved in cell growth and survival, showing promise in anticancer therapies.

Biological Activities:

- Anticancer Properties: Studies indicate that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231) with sub-micromolar potency.

- Antimicrobial Activity: The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

- Antiviral Activity: Preliminary research suggests it may inhibit viral replication, making it a candidate for antiviral drug development.

Material Science

This compound is utilized in developing new materials such as polymers and coatings. Its ability to undergo polymerization reactions allows for the creation of advanced materials with tailored properties.

Case Studies and Research Findings

Numerous studies have highlighted the versatility of this compound in medicinal chemistry:

-

Anticancer Studies:

- A study demonstrated that this compound inhibited the proliferation of MDA-MB-231 cells significantly, affecting cell cycle progression by increasing G0/G1 phase cells while decreasing S phase cells .

- In vivo studies using chick chorioallantoic membrane models showed reduced tumor size when treated with this compound .

- Antimicrobial Research:

- Antiviral Investigation:

Pharmacokinetics

The pharmacokinetic profile of this compound has been optimized to enhance its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications have focused on improving cell membrane permeability to increase bioavailability and therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific sites.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

Key Observations

Ring Size and Conformational Effects :

- The azetidine core (4-membered ring) in the target compound and analogs introduces higher ring strain but greater conformational rigidity compared to piperidine derivatives (6-membered rings). This may enhance binding specificity to sterically constrained targets .

Chloro-substituted analogs (e.g., ) may enhance electronic interactions with targets but could introduce metabolic stability challenges.

Molecular Weight and Solubility :

Research Implications

- Azetidine vs. Piperidine : Azetidine-based compounds may exhibit distinct binding modes in enzyme inhibition due to their constrained geometry, as seen in kinase inhibitors .

- Substituent Effects : The acetyl group in the target compound balances hydrophilicity, while benzothiazole or imidazole-pyrimidine substituents in analogs could modulate target selectivity (e.g., kinase vs. GPCR targets).

Activité Biologique

1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and research findings.

Target Interaction

The primary target for this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . This protein plays a crucial role in various signaling pathways that regulate cell growth, survival, and differentiation. The compound binds to STAT3 with high affinity, inhibiting its activity and thereby disrupting these pathways, which can lead to potential therapeutic effects against cancer and other diseases.

Biochemical Pathways

Inhibition of STAT3 by this compound affects multiple biochemical pathways associated with tumorigenesis and inflammation. By blocking STAT3 signaling, it may reduce the proliferation of cancer cells and enhance apoptosis (programmed cell death) in malignant tissues .

Biological Activities

-

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468), with IC50 values indicating sub-micromolar potency . These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics. -

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, it showed effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting its potential use in treating infections caused by these organisms . -

Antiviral Activity

In light of the ongoing need for antiviral agents, particularly during health crises like the COVID-19 pandemic, this compound has been investigated for its antiviral properties. Preliminary results indicate that it may inhibit viral replication through mechanisms similar to those observed in its anticancer activity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been optimized to improve its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications aimed at enhancing cell membrane permeability have been crucial for increasing its bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of azetidine derivatives, including this compound:

These studies highlight the versatility of azetidine-based compounds in medicinal chemistry and their potential applications across various therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.